5-phenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-phenyl-N-(4-thiophen-2-yloxan-4-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c22-18(15-13-16(24-21-15)14-5-2-1-3-6-14)20-19(8-10-23-11-9-19)17-7-4-12-25-17/h1-7,12-13H,8-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSABRWYYZAHSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the isoxazole ring through a cycloaddition reaction. The thiophene and tetrahydropyran rings are then introduced through subsequent reactions, often involving condensation and cyclization steps. The final step usually involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Isoxazolines.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
5-phenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)isoxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 5-phenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Analogues from CDK2 Inhibitor Studies
Compounds in share key structural motifs with the target molecule, such as aromatic heterocycles (thiophene, pyridine) and carboxamide linkages. However, critical substituent differences influence their pharmacological profiles:
Key Observations :
- Aromatic vs.
- Heterocycle Core : The isoxazole ring in the target contrasts with pyridine or furopyridine cores in compounds. Isoxazoles are less basic than pyridines, which could influence solubility and target engagement.
Key Observations :
- The target’s tetrahydro-2H-pyran group may confer rigidity and moderate polarity.
- Thiophene Substitution : Methylation of the thiophene ring () increases hydrophobicity, whereas the unsubstituted thiophene in the target might enhance π-π stacking interactions.
Key Observations :
- The tetrahydro-2H-pyran-thiophene motif in the target may contribute to its toxicity profile, as analogs with simpler substituents (e.g., naphthalene, diethylaminophenyl) lack such warnings .
Biological Activity
5-phenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant studies and data.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Formation of the Isoxazole Ring : This is achieved through cycloaddition reactions.
- Introduction of Thiophene and Tetrahydropyran Rings : These structures are incorporated via condensation and cyclization steps.
- Amidation Reaction : The final step involves forming the carboxamide group.
Anticancer Properties
Recent studies have indicated that derivatives of isoxazole compounds exhibit promising anticancer activity. For instance, the compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
In a study investigating structure-activity relationships (SAR), it was found that modifications on the phenyl ring significantly affected the cytotoxicity against cancer cells, suggesting that the electronic properties of substituents play a crucial role in enhancing biological activity .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Research indicates that certain derivatives possess inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and metabolism, leading to cell death.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
- Receptor Modulation : It can interact with various receptors implicated in cancer progression and microbial resistance, altering their activity.
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM. The study concluded that the compound induces apoptosis through caspase activation pathways, highlighting its potential as a therapeutic agent in breast cancer treatment .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antimicrobial activity. The study suggested that further structural modifications could enhance potency against resistant strains .
Data Table: Biological Activities Summary
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Isoxazole formation | Ethyl oxalyl chloride | THF | 0°C → Reflux | 65–70 |
| Amide coupling | EDC/HOBt | DCM | RT | 75–80 |
Basic: What spectroscopic and analytical techniques are used for structural characterization?
Answer:
Critical techniques include:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., thiophene protons at δ 6.8–7.2 ppm; pyran ring protons at δ 3.5–4.0 ppm) .
- IR spectroscopy : Confirms carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 423.15) .
- HPLC : Monitors purity (>95% required for biological assays) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
SAR studies focus on modifying substituents to assess bioactivity changes:
- Core modifications : Replace isoxazole with pyrazole or triazole to evaluate stability .
- Substituent variation : Alter phenyl or thiophene groups (e.g., electron-withdrawing vs. donating groups) .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs .
Q. Table 2: SAR Example (Hypothetical Data)
| Derivative | R₁ (Phenyl) | R₂ (Thiophene) | IC₅₀ (µM) |
|---|---|---|---|
| 1 | H | 2-thienyl | 12.3 |
| 2 | 4-F | 3-thienyl | 8.7 |
Advanced: How to resolve contradictions in bioactivity data across assays?
Answer:
Contradictions may arise due to assay conditions or compound stability. Mitigation strategies include:
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based) with cell-based viability assays (MTT) .
- Compound stability checks : Use HPLC to detect degradation products under assay conditions (e.g., pH 7.4 buffer) .
- Pharmacokinetic profiling : Assess solubility (logP via shake-flask method) and metabolic stability (microsomal assays) .
Basic: What biological targets or mechanisms are hypothesized for this compound?
Answer:
Structural analogs suggest potential targets:
- Kinase inhibition : Thiophene and pyran moieties may interact with ATP-binding pockets (e.g., MAPK or EGFR kinases) .
- GPCR modulation : The tetrahydro-2H-pyran group resembles ligands for serotonin or dopamine receptors .
- Antimicrobial activity : Isoxazole derivatives often target bacterial dihydrofolate reductase .
Advanced: How to investigate binding affinity and kinetics with target proteins?
Answer:
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (KA/KD) using immobilized proteins .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .
- Fluorescence polarization : Competes with fluorescent probes (e.g., FITC-labeled ATP) to determine IC₅₀ .
Advanced: How to optimize pharmacokinetic properties for in vivo studies?
Answer:
- Solubility enhancement : Introduce hydrophilic groups (e.g., -OH, -COOH) or use prodrug strategies .
- Metabolic stability : Perform liver microsome assays to identify vulnerable sites (e.g., CYP3A4 oxidation) .
- Bioavailability testing : Use Caco-2 cell monolayers to predict intestinal absorption .
Advanced: What strategies are recommended for handling low yields in final coupling steps?
Answer:
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 12 h) while maintaining yield .
- Protecting group optimization : Use tert-butoxycarbonyl (Boc) for amine intermediates to prevent side reactions .
Basic: What are the key purity criteria for this compound in biological testing?
Answer:
- HPLC : ≥95% purity with a single peak at λ = 254 nm .
- Elemental analysis : C, H, N content within ±0.4% of theoretical values .
- Residual solvents : Meet ICH guidelines (e.g., <500 ppm for DCM) .
Advanced: How to design a robust experimental workflow for mechanistic studies?
Answer:
A tiered approach is recommended:
In silico screening : Molecular docking (AutoDock Vina) to prioritize targets .
In vitro assays : Enzyme inhibition + cytotoxicity profiling .
In vivo validation : Rodent models for pharmacokinetics and efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
